molecular formula C27H21F3N8O B000219 Radotinib CAS No. 926037-48-1

Radotinib

Katalognummer B000219
CAS-Nummer: 926037-48-1
Molekulargewicht: 530.5 g/mol
InChI-Schlüssel: DUPWHXBITIZIKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Radotinib, also known by its trade name Supect and sometimes referred to by its investigational name IY5511, is a drug used for the treatment of different types of cancer . It is most notably used for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) with resistance or intolerance of other Bcr-Abl tyrosine-kinase inhibitors .


Molecular Structure Analysis

Radotinib has a molecular formula of C27H21F3N8O and a molar mass of 530.515 g·mol−1 . It’s a small molecule .


Chemical Reactions Analysis

Radotinib is a tyrosine kinase inhibitor that blocks the activity of BCR-ABL1 . This mechanism is crucial in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .


Physical And Chemical Properties Analysis

Radotinib is a small molecule with a chemical formula of C27H21F3N8O and an average weight of 530.515 .

Wirkmechanismus

Target of Action

Radotinib is a novel anti-cancer drug that primarily targets the BCR-ABL1 fusion kinase and the platelet-derived growth factor receptor (PDGFR) . These targets play a crucial role in the progression of certain types of cancer, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) .

Mode of Action

Radotinib exerts its effects by selectively inhibiting the BCR-ABL tyrosine kinase . The BCR-ABL fusion protein possesses continuous tyrosine kinase activity, which leads to the activation of various pathways that promote cell proliferation and inhibit apoptosis . By binding to the ATP-binding site of the BCR-ABL protein, Radotinib effectively blocks its activity, thus halting the proliferation of leukemic cells and promoting their apoptosis .

Biochemical Pathways

The inhibition of the BCR-ABL1 fusion kinase by Radotinib blocks the constitutive enzymatic activity driving Ph+ leukemia . This action disrupts the downstream signaling pathways that promote cell proliferation and inhibit apoptosis . Furthermore, Radotinib also inhibits the PDGFR, which is involved in cell growth and division .

Pharmacokinetics

It is known that radotinib is an oral drug . More research is needed to fully understand the ADME properties of Radotinib and their impact on its bioavailability.

Result of Action

Radotinib has been shown to induce apoptosis in cancer cells, including RPMI-8226, MM.1S, and IM-9 cells . It significantly increases the number of Annexin V-positive cells and decreases the mitochondrial membrane potential in these cells . Additionally, Radotinib treatment results in the cytosolic localization of cytochrome C . It also alters the expression of several proteins related to the STAT3 signaling pathway, including c-Myc, Bcl-xL, Mcl-1, cyclin D1, and cyclin D3 .

Safety and Hazards

Radotinib shares the recently reported cardiovascular toxicity of nilotinib . Electrocardiographic abnormalities were recorded in 20% of all patients and some of them developed severe or even life-threatening coronary artery disease, QT prolongation, changes in left ventricular ejection fraction .

Zukünftige Richtungen

A multinational single-arm phase 3 trial of Radotinib is now under way in Russia, Turkey, and Ukraine for patients with CML who have experienced failure or intolerance to previous TKI therapy including imatinib . Patients with the T315I mutation are excluded from this trial . This suggests that Radotinib could be a promising treatment option for patients who are resistant or intolerant to other treatments .

Eigenschaften

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPWHXBITIZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239069
Record name Radotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Record name Radotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Radotinib

CAS RN

926037-48-1
Record name Radotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926037-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radotinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926037481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I284LJY110
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radotinib
Reactant of Route 2
Reactant of Route 2
Radotinib
Reactant of Route 3
Reactant of Route 3
Radotinib
Reactant of Route 4
Reactant of Route 4
Radotinib
Reactant of Route 5
Radotinib
Reactant of Route 6
Radotinib

Q & A

Q1: What is the primary target of Radotinib and how does it interact with it?

A1: Radotinib is a tyrosine kinase inhibitor (TKI) that primarily targets the BCR-ABL1 fusion protein. [, ] Radotinib binds to the ATP-binding site of BCR-ABL1, inhibiting its kinase activity. [, ] This interaction prevents the phosphorylation of downstream signaling molecules, ultimately inhibiting the proliferation and survival of chronic myeloid leukemia (CML) cells. []

Q2: What are the downstream effects of Radotinib inhibiting BCR-ABL1 activity?

A2: Inhibition of BCR-ABL1 by Radotinib disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. [, , ] This disruption leads to a decrease in cell proliferation, increased apoptosis, and reduced angiogenesis. [, , ]

Q3: Does Radotinib target other tyrosine kinases besides BCR-ABL1?

A3: Yes, in addition to BCR-ABL1, Radotinib also inhibits the platelet-derived growth factor receptor (PDGFR) and SRC family kinases. [, , ] This broader activity may contribute to its therapeutic effects in CML and other malignancies. []

Q4: What is the molecular formula and weight of Radotinib?

A4: The molecular formula of Radotinib is C24H27N7O2 and its molecular weight is 449.53 g/mol. []

Q5: Are there any specific spectroscopic data available for Radotinib?

A5: While specific spectroscopic data isn't readily available in these papers, analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly used to characterize and quantify Radotinib. [, ]

Q6: How do structural modifications to Radotinib affect its activity, potency, and selectivity?

A6: Unfortunately, the provided research papers don't go into detailed structure-activity relationship (SAR) analysis of Radotinib.

Q7: What are some strategies employed to improve Radotinib's stability, solubility, or bioavailability?

A8: Research has investigated dried blood spot (DBS) sampling methods to enable convenient therapeutic monitoring of Radotinib concentrations, potentially improving its application in clinical settings. []

Q8: How does Radotinib's pharmacokinetic profile relate to its in vivo activity and efficacy?

A10: A pharmacokinetic assay revealed that Radotinib effectively crosses the blood-brain barrier, which may be relevant to its potential therapeutic effects in prion diseases. []

Q9: Does body weight influence the effectiveness and safety of Radotinib?

A11: Research suggests that dose adjustment of Radotinib based on body weight is warranted, as dose-limiting toxicity was associated with higher dose per body weight. A two-tier weight-based dosing regimen has been proposed for better safety and efficacy. [, ]

Q10: What in vitro models have been used to assess Radotinib's efficacy?

A12: Cell-based assays using various CML cell lines (e.g., K562, Kasumi-1, NB4, HL60, THP-1) have been employed to evaluate Radotinib's cytotoxic effects. [, , , ] Radotinib has been shown to induce apoptosis, inhibit proliferation, and promote differentiation in these cell lines. [, , ]

Q11: What in vivo models have been used to assess Radotinib's efficacy?

A13: Mouse xenograft models using CML cell lines (e.g., IM-9) have demonstrated Radotinib's ability to suppress tumor growth in vivo. [, ] Additionally, hamster models infected with the 263K scrapie strain have shown that Radotinib can prolong survival times and reduce prion protein deposition. []

Q12: What are the key findings from clinical trials investigating Radotinib's efficacy in CML?

A14: Phase 3 clinical trials (e.g., RERISE) have demonstrated that Radotinib achieves significantly higher and faster rates of major molecular response (MMR) and complete cytogenetic response (CCyR) compared to imatinib in patients with newly diagnosed chronic phase CML. [, , , , ] These responses were also found to be earlier and deeper with Radotinib. [, ]

Q13: What are the known resistance mechanisms to Radotinib in CML?

A16: Similar to other TKIs, BCR-ABL1 kinase domain mutations can confer resistance to Radotinib. [, ] The T315I mutation, in particular, is known to be highly resistant to Radotinib. [, ]

Q14: What are the common adverse effects associated with Radotinib therapy?

A17: The safety profile of Radotinib has been evaluated in clinical trials. [, , , , , ] Common adverse events include hematological toxicities (e.g., thrombocytopenia, neutropenia, anemia), hyperbilirubinemia, and cutaneous reactions (e.g., rash, pruritus). [, , , , , , , ]

Q15: Are there any biomarkers being investigated to predict Radotinib efficacy or monitor treatment response?

A19: Early molecular response (EMR) at 3 months has been identified as a predictor for achieving MMR by 12 months in CML patients treated with Radotinib. [, , ] Further research is ongoing to identify additional biomarkers for predicting treatment success and monitoring response. []

Q16: What analytical methods are commonly used to characterize, quantify, and monitor Radotinib?

A20: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used analytical method for the determination of Radotinib levels in human plasma. []

Q17: Has there been any research on the environmental impact and degradation of Radotinib?

A17: The provided research papers do not discuss the environmental impact and degradation of Radotinib.

Q18: How has Radotinib contributed to the evolution of CML treatment?

A22: Radotinib represents an advancement in the development of second-generation TKIs for the treatment of CML. [, ] Its superior efficacy compared to imatinib, particularly in achieving faster and deeper molecular responses, has contributed to improving treatment outcomes for patients with newly diagnosed CML. [, , , , ]

Q19: Are there any cross-disciplinary applications of Radotinib beyond oncology?

A23: Research has investigated the potential use of Radotinib in the treatment of prion diseases. [] Preclinical studies in hamster models have demonstrated promising results, suggesting that Radotinib could be a candidate drug for this currently untreatable neurodegenerative disorder. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.